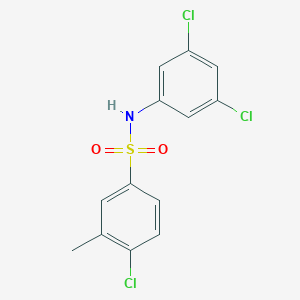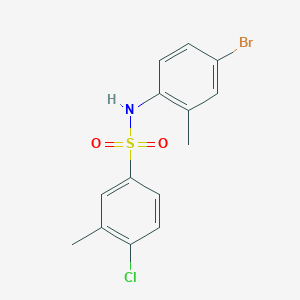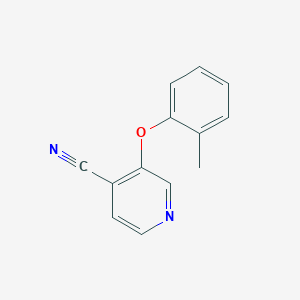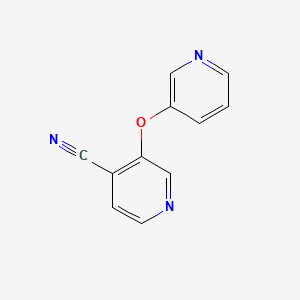![molecular formula C17H24ClN3O4 B6424045 3-[(4-chlorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid CAS No. 1031899-33-8](/img/structure/B6424045.png)
3-[(4-chlorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Chlorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid, or 3-CMPPA, is an organic compound with a variety of applications in scientific research. It is an important intermediate in the synthesis of a wide range of compounds, including drugs, and is used in a variety of biochemical and physiological studies.
作用機序
3-CMPPA is believed to act as a proton donor, donating a proton to the target molecule and thus altering its structure and properties. This mechanism of action has been demonstrated in a variety of biochemical and physiological studies.
Biochemical and Physiological Effects
3-CMPPA has been shown to have a variety of biochemical and physiological effects. In biochemical studies, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the metabolism of arachidonic acid and is a target of many anti-inflammatory drugs. In physiological studies, 3-CMPPA has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
実験室実験の利点と制限
3-CMPPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of biochemical and physiological studies. However, it also has several limitations. It is not very soluble in water, making it difficult to use in aqueous solutions, and it is toxic and can cause skin irritation, making it unsuitable for use in some experiments.
将来の方向性
There are a variety of possible future directions for research on 3-CMPPA. One possible direction is to further explore its mechanism of action and its effects on various biochemical and physiological processes. Another possible direction is to explore its potential applications in drug synthesis, as well as its potential for use in the treatment of various diseases. Finally, it may be possible to develop more efficient synthesis methods for 3-CMPPA, as well as more efficient methods for its use in laboratory experiments.
合成法
3-CMPPA is synthesized in a two-step process, beginning with the reaction of 4-chlorophenyl isocyanate with morpholine in the presence of a base such as sodium hydroxide. This reaction produces a urea intermediate, which is then reacted with an excess of propionic acid in the presence of a base such as sodium hydroxide. This second reaction produces 3-CMPPA as the final product.
科学的研究の応用
3-CMPPA has a variety of applications in scientific research. It is an important intermediate in the synthesis of a wide range of compounds, including drugs. It is also used in biochemical and physiological studies, including studies of the effects of drugs on the body.
特性
IUPAC Name |
4-(4-chloroanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O4/c18-13-2-4-14(5-3-13)20-16(22)12-15(17(23)24)19-6-1-7-21-8-10-25-11-9-21/h2-5,15,19H,1,6-12H2,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPUMZHGSVZDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6423964.png)


![3-{5-[(2,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B6423986.png)
![5-bromo-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6423991.png)
![methyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B6423997.png)
![N-(4-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6424004.png)



![3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6424029.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B6424037.png)
![3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine](/img/structure/B6424053.png)